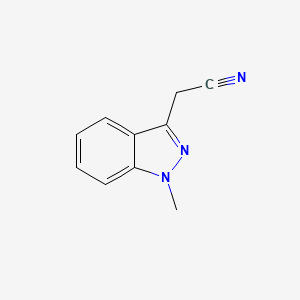
Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride
Übersicht
Beschreibung
Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride (CBPME-HCl) is a synthetic compound that has been used in a variety of scientific applications. Its chemical structure consists of a cyclobutylmethyl group attached to a pyrrolidinylmethyl ether group, with a hydrochloride group attached to the oxygen. It is a colorless, odorless, and water-soluble compound with a melting point of 128-130°C. CBPME-HCl has a variety of applications in scientific research, including biochemical and physiological experiments, as well as in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Stereospecific [2+2] Autophotocycloaddition
Cyclobutane derivatives participate in stereospecific [2+2] autophotocycloaddition reactions. A study on the dimeric complex of 18-crown-6 ether styryl dye bearing an N-(3-ammoniopropyl) substituent showed efficient [2+2] autophotocycloaddition yielding tetrasubstituted cyclobutane derivatives. These reactions are crucial for synthesizing complex cyclobutane structures, which have applications in developing new materials with unique optical and electronic properties (Gromov et al., 2009).
Dielectric Behavior and Structural Characterization
Cyclobutane derivatives have been explored for their dielectric behavior and structural properties. For example, oxime-cyclotriphosphazene compounds bearing oxime ether and ester as side groups were synthesized and characterized for their dielectric constant and loss factors. Such materials are promising candidates for multifunctional optoelectronic devices, showcasing the potential of cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride derivatives in electronics and photonics applications (Koran et al., 2016).
Lewis Acid-Catalyzed Cycloadditions
The compound's structural analogs are subjects in Lewis acid-catalyzed intermolecular cycloadditions, providing a method to regio- and diastereoselectively insert carbonyl compounds into cyclobutane rings. These reactions enable the synthesis of diverse and complex molecules, indicating the this compound's potential in synthetic organic chemistry (Matsuo et al., 2008).
Electrochromic and Ion Sensor Applications
Pyrrolidine and ether functionalities in polymers show promising electrochromic and ion receptor properties. An etheric member of N-linked polybispyrroles was synthesized and characterized, demonstrating strong stability, reversible redox processes, and good electrochromic material properties. Such findings suggest this compound derivatives could be valuable in developing new materials for metal recovery and ion sensing applications (Mert et al., 2013).
Optical Applications of Perfluorocyclobutyl Aryl Ether Polymers
Perfluorocyclobutyl (PFCB) aryl ether polymers, related to this compound through the cyclobutane core, are noted for their applications in optics. Their synthetic versatility, high temperature, and photo stability, along with excellent optical transparency, make them suitable for nanoparticle matrix materials, encapsulants, and chemical sensors, highlighting potential areas of application for this compound derivatives (Mujkic et al., 2009).
Eigenschaften
IUPAC Name |
3-(cyclobutylmethoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-9(3-1)7-12-8-10-4-5-11-6-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTDLDZJRAHQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



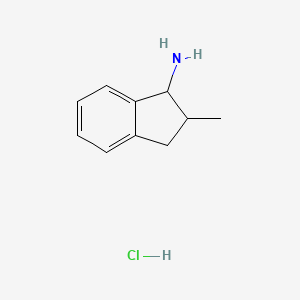
![1-ethyl-4-fluoro-2-[(1H-imidazol-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B1424494.png)
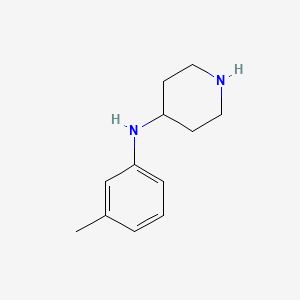
![Dimethyl[2-(propylamino)ethyl]amine dihydrochloride](/img/structure/B1424496.png)

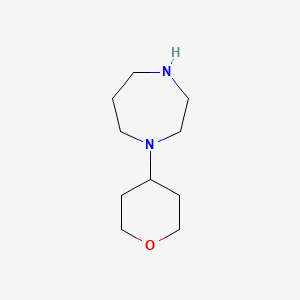
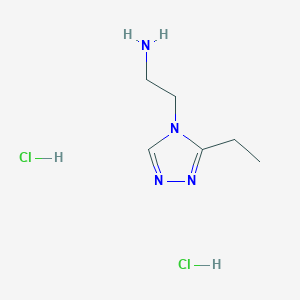

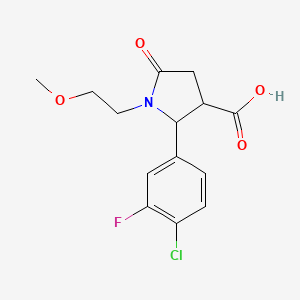
![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate](/img/structure/B1424505.png)
![Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1424506.png)
![3-[(Cyclopentylsulfanyl)methyl]aniline hydrochloride](/img/structure/B1424508.png)
